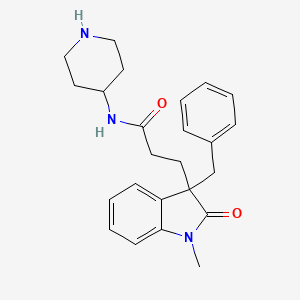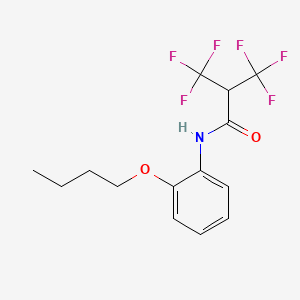![molecular formula C11H17Cl2NO B5310591 2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride CAS No. 1050076-26-0](/img/structure/B5310591.png)
2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique structure and properties, which make it valuable in different fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form a ketone intermediate. This intermediate is then brominated, followed by imination of the carbonyl functional group and thermal rearrangement to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and methylamine for imination . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it has been investigated for its anesthetic and analgesic properties . Additionally, it is used in industrial applications for the production of various chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It functions primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which accounts for its psychoactive effects . This interaction leads to a variety of physiological responses, including analgesia and anesthesia.
Comparaison Avec Des Composés Similaires
2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is similar to other compounds such as ketamine and phencyclidine (PCP). it is unique in its specific structure and the particular effects it produces. Ketamine, for example, is also an NMDA receptor antagonist but has different pharmacokinetic properties and clinical uses . Other similar compounds include methoxetamine and deschloroketamine, which share structural similarities but differ in their specific effects and applications .
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12;/h3-6,13-14H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFMHJKFVDUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050076-26-0 |
Source


|
| Record name | 1-Propanol, 2-[[(2-chlorophenyl)methyl]amino]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050076-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5310514.png)
![2-butyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310522.png)
![(E)-1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B5310524.png)
![6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-pyridinecarbonitrile](/img/structure/B5310531.png)
![(5E)-5-[[3-methoxy-2-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5310538.png)

![5-methyl-N-[1-(3-pyridinyl)pentyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5310550.png)

![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B5310615.png)
![2-{[4-(Butan-2-yl)phenyl]sulfonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)
